molecular formula C12H14F3NOS B1391665 2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide CAS No. 1356090-88-4

2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide

Cat. No.: B1391665
CAS No.: 1356090-88-4
M. Wt: 277.31 g/mol
InChI Key: ADGUPYIHLFACOC-ULUBDBHXSA-N
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Description

2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide is a chemical compound with the molecular formula C12H14F3NOS and a molecular weight of 277.31 g/mol. This compound is characterized by its unique structure, which includes a trifluorophenyl group attached to an ethylidene moiety, and a sulfinamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with 2,4,6-trifluorophenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of trifluorophenyl groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine: In the field of medicine, this compound could be explored for its potential therapeutic properties. Its trifluorophenyl group may impart specific biological activities that could be beneficial in drug development.

Industry: In industry, this compound may find applications in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 2-Methyl-N-[(1E)-1-(2,4,5-trifluorophenyl)ethylidene]propane-2-sulfinamide

  • 2-Methyl-N-[(1E)-1-(2,4,6-trichlorophenyl)ethylidene]propane-2-sulfinamide

Uniqueness: 2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide is unique due to the presence of the trifluorophenyl group, which imparts specific chemical and physical properties that are not found in similar compounds. This group can significantly affect the compound's reactivity and biological activity.

Properties

IUPAC Name

(NE,S)-2-methyl-N-[1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NOS/c1-7(16-18(17)12(2,3)4)11-9(14)5-8(13)6-10(11)15/h5-6H,1-4H3/b16-7+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGUPYIHLFACOC-ULUBDBHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\[S@@](=O)C(C)(C)C)/C1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide

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